molecular formula C6H5BrN4 B1442695 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937047-47-7

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B1442695
CAS No.: 937047-47-7
M. Wt: 213.03 g/mol
InChI Key: UKQXPHHOTNGTKE-UHFFFAOYSA-N
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Description

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,1-f][1,2,4]triazine core.

Biochemical Analysis

Biochemical Properties

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as protein arginine methyltransferase 5 (PRMT5), which is involved in the methylation of arginine residues on histones and other proteins . This interaction can lead to the modulation of gene expression and protein function. Additionally, this compound has shown potential as an inhibitor of certain kinases, further highlighting its importance in biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of PRMT5 and other kinases, this compound can alter gene expression patterns and impact cellular metabolism . These changes can lead to either the promotion or inhibition of cell growth, depending on the cellular context and the specific pathways affected.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with target biomolecules. The bromine atom in its structure allows for strong binding affinity with certain enzymes and proteins, leading to inhibition or activation of their functions . For instance, its interaction with PRMT5 results in the inhibition of arginine methylation, which can subsequently affect chromatin structure and gene expression . Additionally, this compound may also influence other signaling molecules and transcription factors, further contributing to its diverse biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects without causing harm to the organism . These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It has been found to undergo metabolic transformations, including oxidation and conjugation reactions, which can affect its activity and stability . These metabolic processes are essential for understanding how this compound is processed within the body and its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its overall efficacy and potential side effects . Understanding these transport mechanisms is vital for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its interactions with biomolecules and its overall activity . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves a multi-step process. One common method includes the following steps :

    Starting Material: The synthesis begins with pyrrole as the starting material.

    Bromination: The pyrrole undergoes bromination using bromine (Br₂) in the presence of a suitable solvent such as dichloromethane (CH₂Cl₂).

    Cyclization: The brominated pyrrole is then subjected to cyclization using triphenylphosphine (PPh₃) and triethylamine (Et₃N) to form the triazine ring.

    Amination: Finally, the compound is aminated to introduce the amine group at the 4-position.

Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed to enhance efficiency and yield. This method allows for the production of this compound with a higher throughput and reduced reaction time compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution: Typical reagents include nucleophiles like amines (NH₃) or thiols (R-SH) under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, potentially altering the triazine ring.

    Reduction Products: Reduced forms, possibly affecting the bromine atom or the triazine ring.

Scientific Research Applications

Chemistry: 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel chemical entities with potential therapeutic applications .

Biology and Medicine: The compound is of particular interest in medicinal chemistry for its potential antiviral properties. It has been studied as a key intermediate in the synthesis of antiviral drugs, including those targeting RNA viruses .

Industry: In the pharmaceutical industry, this compound is utilized in the development of new drug candidates. Its unique structure allows for the exploration of various biological activities and the optimization of pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which allows for distinct chemical reactivity and potential biological activity. Its position-specific bromine atom and amine group make it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQXPHHOTNGTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Br)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729360
Record name 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937047-47-7
Record name 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of pyrrolo[2,1-f][1,2,4]triazin-4-amine (0.5 g, 0.004 mol) in dichloromethane (100 mL) was stirred and cooled between −10° C. and −14° C. under nitrogen atmosphere. A solution of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (544 mg, 0.002 mol) in dichloromethane (100 mL) added dropwise over a 1 h. After 4 h, 100 mL of 10% aqueous sodium thiosulfate solution was added, and the mixture was stirred vigorously for a few minutes. The phases were separated, the dichloromethane phase washed with water, then brine, dried (anhydrous sodium sulfate), filtered and concentrated in vacuo. The residue was purified by MPLC (dichloromethane/ethyl acetate gradient). Purified material was triturated with dichloromethane, filtered, washed and dried under vacuum to afford 289 mg (36%) of colorless, fluffy solid. 1H-NMR (DMSO-d6): δ 8.01 (br s, 1 H), 7.82 (s, 1 H), 7.70 (d, 1 H), 6.78 (d, br s, 2 H). MS: LC/MS (+esi), m/z=212.5, 213.1 [M+H]. RT=1.34 min. Calc. for C6H5BrN4: C, 33.83; H, 2.37; Br, 37.50; N, 26.3. Found: C, 33.85; H, 2.24; Br, 38.24; N, 26.21.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
544 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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